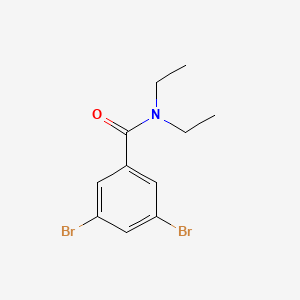

3,5-Dibromo-N,N-diethylbenzamide

Description

3,5-Dibromo-N,N-diethylbenzamide is a halogenated aromatic amide synthesized via bromination of anthranilimide derivatives using N-bromosuccinimide (NBS) in acetic acid. The reaction yields 78% of the product with a melting point of 213–215°C . Its structure features two bromine atoms at the 3- and 5-positions of the benzene ring and a diethylamide group at the para position.

Properties

IUPAC Name |

3,5-dibromo-N,N-diethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br2NO/c1-3-14(4-2)11(15)8-5-9(12)7-10(13)6-8/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXLTRPXRQDKDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-N,N-diethylbenzamide typically involves the bromination of N,N-diethylbenzamide. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature. The bromination process introduces bromine atoms at the 3 and 5 positions of the benzene ring.

Industrial Production Methods

Industrial production of 3,5-Dibromo-N,N-diethylbenzamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-N,N-diethylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding brominated benzoic acids or reduction to remove bromine atoms.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

Oxidation Products: Brominated benzoic acids.

Reduction Products: Debrominated benzamides or fully reduced benzene derivatives.

Scientific Research Applications

Organic Synthesis

Carbonylation Reactions

One prominent application of 3,5-dibromo-N,N-diethylbenzamide is in carbonylation reactions. These reactions are crucial for synthesizing various amide and ester derivatives. The compound acts as a substrate in palladium-catalyzed aminocarbonylation processes, yielding high selectivity towards the formation of amide alcohols and imides. For instance, studies have shown that using 3,5-dibromobenzamide with amino alcohols under optimized conditions can produce significant yields of target compounds such as 2-bromo amide alcohols .

Table 1: Reaction Conditions for Carbonylation

| Substrate | Nucleophile | Conditions | Yield (%) |

|---|---|---|---|

| 3,5-Dibromo-N,N-diethylbenzamide | 2-aminoethanol | Pd(OAc)2, DMSO, 75°C | 73 |

| High-pressure conditions | Increased selectivity |

Medicinal Chemistry

Antimycobacterial Activity

Research has indicated that derivatives of 3,5-dibromo-N,N-diethylbenzamide exhibit potential as therapeutic agents against Mycobacterium tuberculosis (Mtb). Specifically, analogues have been synthesized and tested for their inhibitory effects on PptT (a target enzyme in Mtb), showcasing promising in vitro and in vivo activity. The structure-activity relationship (SAR) studies highlighted how modifications to the dibromo compound can enhance its efficacy against resistant strains of Mtb .

Table 2: Inhibitory Activity Against Mtb

| Compound | IC50 (μM) | MIC90 (μM) |

|---|---|---|

| AU 8918 | 2.3 | 3.1 |

| 3,5-Dibromo-N,N-diethylbenzamide derivative | 2.4 | 1.8 |

Material Science

Polymorphism Studies

The polymorphic behavior of compounds like 3,5-dibromo-N,N-diethylbenzamide is significant in material science due to its impact on solubility and stability. Recent studies have focused on the crystallization of new polymorphs of related compounds, providing insights into their structural characteristics and potential applications in drug formulation . Understanding these properties can lead to improved performance in pharmaceutical applications.

Case Studies

Case Study 1: Synthesis of Amides

A systematic study was conducted to evaluate the efficiency of synthesizing N,N-diethylbenzamide from diethyl oxalate and related substrates under various conditions. The results demonstrated that using palladium-catalyzed pathways significantly enhanced the yield and purity of the final amide product compared to traditional methods .

Case Study 2: Antimicrobial Screening

In a comparative study of several dibromo compounds, 3,5-dibromo-N,N-diethylbenzamide was identified as a lead candidate for further development due to its favorable pharmacokinetic properties and substantial antimicrobial activity against both gram-positive and gram-negative bacteria .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-N,N-diethylbenzamide involves its interaction with molecular targets in biological systems. The bromine atoms and the diethylamide group play a crucial role in its activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their functions. The exact pathways and molecular targets are subjects of ongoing research, and detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

3,5-Dichloro-N,N-diethylbenzamide (23b)

- Structure : Chlorine replaces bromine at the 3,5-positions.

- Synthesis : Prepared via reaction of 3,5-dichlorobenzoyl chloride with diethylamine, yielding a colorless solid .

- Comparison : Chlorination reduces molecular weight compared to brominated analogs. While melting point data is unavailable in the evidence, chlorine’s smaller atomic size likely lowers the melting point due to weaker intermolecular forces.

4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C10)

- Structure : Single bromine at position 4, with a 3,5-dimethoxyphenyl substituent.

- Properties : Exhibits distinct electronic effects (evidenced by $^{13}\text{C}$ NMR: δ 166.3 ppm for carbonyl) due to methoxy groups enhancing electron density .

- Application : Explored for antiparasitic activity, highlighting how substitution patterns influence biological targeting.

Amide Group Variants

3,5-Dimethoxy-N,N-dimethylbenzamide

- Structure : Methoxy groups at 3,5-positions; dimethylamide replaces diethylamide.

- NMR Data : $^{1}\text{H}$ NMR (CDCl$_3$) shows singlet peaks for methoxy (δ 3.80 ppm) and methylamide (δ 3.10, 2.98 ppm), indicating reduced steric hindrance compared to diethylamide derivatives .

- Impact : Dimethylamide and methoxy groups increase solubility in polar solvents but decrease lipophilicity.

2-Amino-3,5-dibromo-N,N-diethylbenzamide (5f)

- Structure: Amino group at position 2 alongside bromine atoms.

Pharmacologically Active Analogs

SNC80 and BW373U86

- Structure : Diethylbenzamide core with piperazinyl and allyl groups.

- Activity :

- SNC80: δ-opioid agonist with rapid onset (10 min) and higher efficacy than BW373U86. Doses up to 32 mg/kg lack convulsant effects, improving safety .

- BW373U86: Causes dose-dependent suppression of food-reinforced behavior (pK$_B$ = 6.5 for δ-receptor antagonism) but induces convulsions at 1.78 mg/kg .

- Comparison : Despite structural similarities to 3,5-dibromo-N,N-diethylbenzamide, these analogs demonstrate that additional functional groups (e.g., piperazinyl moieties) are critical for opioid receptor targeting.

Key Research Findings

- Halogen Effects : Bromine’s larger atomic size increases molecular weight and melting points compared to chlorine analogs, enhancing stability in solid-state applications .

- Amide Substitution : Diethylamide groups improve lipophilicity, whereas dimethylamide or methoxy groups enhance solubility .

- Biological Activity : Pharmacological activity in analogs like SNC80 requires specific functional groups (e.g., piperazinyl), absent in 3,5-dibromo-N,N-diethylbenzamide, underscoring structure-activity relationship nuances .

Biological Activity

3,5-Dibromo-N,N-diethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound, drawing from diverse sources.

Synthesis

The synthesis of 3,5-dibromo-N,N-diethylbenzamide can be achieved through various methods involving the bromination of N,N-diethylbenzamide. The compound is characterized by specific spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure and purity. For instance, the elemental analysis and NMR data indicate successful incorporation of bromine atoms into the benzamide structure .

Antimicrobial Properties

Research has indicated that benzamide derivatives exhibit significant antimicrobial activity. In particular, 3,5-dibromo-N,N-diethylbenzamide has been evaluated for its efficacy against various bacterial strains. A study showed that compounds with bromine substitutions often enhance antimicrobial potency compared to their non-brominated counterparts .

Table 1: Antimicrobial Activity of 3,5-Dibromo-N,N-diethylbenzamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of 3,5-dibromo-N,N-diethylbenzamide. The compound was tested on several human cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The results demonstrated that at certain concentrations, the compound could induce apoptosis in cancer cells without significantly affecting normal cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| HeLa | 15 | >10 |

| MCF-7 | 20 | >8 |

| Normal Fibroblasts | >100 | - |

The mechanism by which 3,5-dibromo-N,N-diethylbenzamide exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromine substituents may play a crucial role in molecular interactions with target proteins involved in cell signaling pathways. For example, studies suggest that benzamide derivatives can inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis, which could contribute to their antitumor effects .

Case Studies

A notable case study involved the evaluation of a series of benzamide derivatives for their ability to inhibit specific kinases associated with cancer progression. The study found that modifications on the benzene ring significantly influenced the inhibitory activity against RET kinase, highlighting the importance of structural variations in enhancing biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.